Cas no 117417-64-8 (Ageliferin)

Ageliferin structure
Ageliferin structure
Productnaam:Ageliferin
CAS-nummer:117417-64-8
MF:C22H24Br2N10O2
MW:620.299760818481
CID:2007245
PubChem ID:11192871

Ageliferin Chemische en fysische eigenschappen

Naam en identificatie

    • Ageliferin
    • N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide
    • (-)-Nagelamide E
    • CHEMBL1187442
    • 117417-64-8
    • Q4691976
    • DTXSID40457473
    • CHEMBL1162471
    • N-[[(5S,6R,7S)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide
    • 1H-Pyrrole-2-carboxamide, N-(((5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-5-((((4-bromo-1H-pyrrol-2-yl)carbonyl)amino)methyl)-4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methyl)-4-bromo-
    • P4YF5N7VXX
    • UNII-P4YF5N7VXX
    • nagelamide E
    • (+)-Ageliferine
    • N-(((5S,6R,7R)-2-Amino-7-(2-amino-1H-imidazol-5-yl)-5-((((4-bromo-1H-pyrrol-2-yl)carbonyl)amino)methyl)-4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methyl)-4-bromo-1H-pyrrole-2-carboxamide
    • N-(((5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-(((4-bromo-1H-pyrrole-2-carbonyl)amino)methyl)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methyl)-4-bromo-1H-pyrrole-2-carboxamide
    • N-(((5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-(((4-bromo-1H-pyrrole-2-carbonyl)amino)methyl)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methyl)-4-bromo-1H-pyrrole-2-carboxamide
    • N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide
    • DTXCID30408292
    • Inchi: InChI=1S/C22H24Br2N10O2/c23-10-2-14(27-5-10)19(35)29-4-9-1-13-18(34-22(26)32-13)17(16-8-31-21(25)33-16)12(9)7-30-20(36)15-3-11(24)6-28-15/h2-3,5-6,8-9,12,17,27-28H,1,4,7H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)
    • InChI-sleutel: DMMLTRAQSJWUHT-UHFFFAOYSA-N
    • LACHT: C1C(C(C(C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br

Berekende eigenschappen

  • Exacte massa: 620.04300g/mol
  • Monoisotopische massa: 618.04505g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 7
  • Complexiteit: 811
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 199Ų

Artikelen aanbevelen

Aanbevolen leveranciers
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.